molecular formula C27H24F3NO10S3 B401487 2',3',4,5-TETRAMETHYL 9'-METHOXY-5',5'-DIMETHYL-6'-(2,2,2-TRIFLUOROACETYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

2',3',4,5-TETRAMETHYL 9'-METHOXY-5',5'-DIMETHYL-6'-(2,2,2-TRIFLUOROACETYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

Cat. No.: B401487
M. Wt: 675.7g/mol
InChI Key: INGIMIIETFVBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the addition of the trifluoroacetyl and carboxylate groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be explored for potential therapeutic applications.

    Medicine: The compound could be investigated for its potential use in drug development.

    Industry: Its unique structure might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects is likely complex and involves multiple molecular targets and pathways. The compound’s various functional groups can interact with different biological molecules, potentially leading to a range of effects. Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(acetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
  • Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(benzoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate

Uniqueness

Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to the presence of the trifluoroacetyl group, which can impart different chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C27H24F3NO10S3

Molecular Weight

675.7g/mol

IUPAC Name

tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(2,2,2-trifluoroacetyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C27H24F3NO10S3/c1-25(2)19-14(12-10-11(37-3)8-9-13(12)31(25)24(36)27(28,29)30)26(15(20(32)38-4)16(42-19)21(33)39-5)43-17(22(34)40-6)18(44-26)23(35)41-7/h8-10H,1-7H3

InChI Key

INGIMIIETFVBAA-UHFFFAOYSA-N

SMILES

CC1(C2=C(C3=C(N1C(=O)C(F)(F)F)C=CC(=C3)OC)C4(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)C

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C(F)(F)F)C=CC(=C3)OC)C4(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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